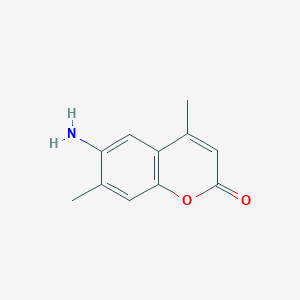

6-amino-4,7-dimethyl-2H-chromen-2-one

描述

Overview of Chromen-2-one (Coumarin) Scaffold in Contemporary Chemical Research

The chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic motif consisting of a fused benzene (B151609) and α-pyrone ring. nih.govorientjchem.org This scaffold is of significant interest in contemporary chemical research due to its presence in a vast number of natural products and synthetically derived molecules that exhibit a wide array of biological activities and physicochemical properties. researchgate.net First synthesized in 1868, coumarins are now recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgacs.org

The structural characteristics of the coumarin nucleus—a planar, aromatic, and lipophilic system—allow it to interact effectively with various biological targets through hydrophobic and π–π stacking interactions. nih.gov Furthermore, the lactone group within the ring can participate in polar interactions such as hydrogen bonding. nih.gov These features make the coumarin scaffold a versatile starting point for the design and synthesis of novel compounds with applications in pharmaceuticals, agrochemicals, and materials science. nih.govijpcbs.com Researchers have developed numerous synthetic methods, including the Pechmann, Perkin, and Knoevenagel reactions, to functionalize the coumarin core, leading to a vast library of derivatives. orientjchem.org

Significance of Amino-Substituted Chromen-2-ones

The introduction of an amino group onto the chromen-2-one scaffold significantly modulates the molecule's electronic and biological properties, leading to a class of compounds known as aminocoumarins. The position of the amino substituent is crucial in determining the compound's characteristics. For instance, 7-aminocoumarins are particularly well-known for their applications as fluorescent dyes and probes due to their strong fluorescence and environmental sensitivity.

From a medicinal chemistry perspective, amino-substituted chromen-2-ones have demonstrated a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netresearchgate.netnih.gov The amino group can act as a key pharmacophore, participating in crucial binding interactions with biological targets, or serve as a synthetic handle for further molecular elaboration to create more complex and potent derivatives. researchgate.net The development of 2-amino-4H-chromenes, for example, has led to potent antibacterial agents and compounds with anticancer activity. mdpi.comacs.org The versatility and biological significance of aminocoumarins continue to make them an active area of investigation in the pursuit of new therapeutic agents and functional molecules. researchgate.net

Historical Context of 6-Amino-4,7-dimethyl-2H-chromen-2-one in Academic Literature

The specific compound, this compound, is a derivative of the coumarin scaffold. Its journey in academic literature is primarily situated within synthetic chemistry and the exploration of new coumarin analogs. The synthesis of this compound is often achieved through the reduction of the corresponding nitro-substituted precursor, 6-nitro-4,7-dimethyl-2H-chromen-2-one. chemmethod.comiscientific.org

The foundational synthesis of the 4,7-dimethylcoumarin (B83668) core typically follows established methods like the Pechmann condensation. Subsequent nitration and reduction steps yield the 6-amino derivative. chemmethod.comiscientific.org Research articles detailing these synthetic procedures form the primary historical context for this compound. While it may not be as extensively studied as some other aminocoumarins, its preparation is a classic example of coumarin chemistry, demonstrating the functionalization of the benzene ring portion of the scaffold.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 6-amino-4,7-dimethylchromen-2-one |

| CAS Number | 29001-25-0 |

Data sourced from PubChem CID 748302. nih.gov

Scope and Objectives of Research on this compound

Research involving this compound primarily focuses on its role as a synthetic intermediate and its potential biological activities. The objectives of studies on this compound and its close analogs can be categorized as follows:

Synthetic Methodology: A significant objective is the development and optimization of synthetic routes to produce substituted aminocoumarins. This includes exploring different reagents and conditions for the reduction of the nitro group to an amino group, which is a key step in its preparation. chemmethod.comiscientific.org

Biological Screening: Once synthesized, a primary goal is to evaluate the biological profile of the compound. Research has shown that related amino-substituted coumarins are tested for a range of activities, including antimicrobial (antibacterial and antifungal) and antioxidant properties. iscientific.org The this compound serves as a scaffold to explore how these specific substitutions influence biological efficacy.

The table below outlines the primary research areas for this compound.

| Research Area | Primary Objective |

| Organic Synthesis | To serve as a building block for more complex molecules. |

| Medicinal Chemistry | To investigate its potential as an antimicrobial and antioxidant agent. |

| Materials Science | To explore potential applications based on the photophysical properties of the aminocoumarin core. |

Structure

3D Structure

属性

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29001-25-0 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 4,7 Dimethyl 2h Chromen 2 One and Precursors

Classic Synthetic Routes to 4,7-Dimethyl-2H-chromen-2-one

The formation of the coumarin (B35378) skeleton is a foundational step, and several classic organic reactions are employed for this purpose. These methods focus on efficiently constructing the bicyclic lactone structure from simpler aromatic and aliphatic precursors.

Condensation reactions are a cornerstone of coumarin synthesis. Among the most prominent are the Pechmann and Knoevenagel condensations.

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org In the context of 4,7-dimethyl-2H-chromen-2-one, this would typically involve the reaction of m-cresol (B1676322) with ethyl acetoacetate. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. wikipedia.orgjetir.org The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and a final dehydration step to form the coumarin ring system. wikipedia.org Various acid catalysts have been explored to optimize the reaction, with concentrated sulfuric acid being a common and effective choice. jetir.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product. caltech.edu This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures. While not the most direct route to 4,7-dimethyl-2H-chromen-2-one itself, MCRs are extensively used to synthesize related chromene structures. sharif.edu For instance, a common three-component reaction involves an aldehyde, malononitrile, and an activated phenol to produce 2-amino-4H-chromene derivatives. sharif.edumdpi.com These reactions highlight the power of MCRs in rapidly building molecular complexity around the chromene scaffold. caltech.edu

Regioselective Nitration of 4,7-Dimethyl-2H-chromen-2-one

Once 4,7-dimethyl-2H-chromen-2-one is synthesized, the next crucial step is the introduction of a nitro group onto the benzene (B151609) ring. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity.

The nitration of 4,7-dimethyl-2H-chromen-2-one with a mixture of nitric acid and sulfuric acid yields two primary mono-nitro isomers: 6-nitro-4,7-dimethyl-2H-chromen-2-one and 8-nitro-4,7-dimethyl-2H-chromen-2-one. chemmethod.comsid.ir The directing effects of the existing substituents on the coumarin ring influence the position of the incoming nitro group. The precise control over which isomer is formed as the major product is a critical aspect of the synthesis and is highly dependent on the reaction conditions. iscientific.orgchemmethod.comsid.ir

Temperature and reaction time are the most critical factors in determining the ratio of the 6-nitro to the 8-nitro isomer. chemmethod.comsid.ir By carefully manipulating these parameters, the synthesis can be directed to favor one isomer over the other.

To maximize the yield of 6-nitro-4,7-dimethyl-2H-chromen-2-one , a specific temperature protocol is followed. The reaction is typically initiated in an ice bath for approximately one hour, after which the mixture is allowed to stir at room temperature for about three hours. chemmethod.comsid.ir

Conversely, the formation of 8-nitro-4,7-dimethyl-2H-chromen-2-one is favored by maintaining a consistently low temperature. Keeping the reaction temperature below 5°C for an extended period, often overnight, results in a higher yield of the 8-nitro product. chemmethod.comsid.ir

The concentration of the nitrating agents also plays a role. Using increased amounts of the nitric acid/sulfuric acid mixture can lead to the formation of dinitro or trinitro derivatives, such as 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 4,7-dimethyl-6,8-dinitro-2H-chromen-2-one. iscientific.orgchemmethod.com

| Target Isomer | Temperature Conditions | Reaction Time | Reference |

|---|---|---|---|

| 6-Nitro-4,7-dimethyl-2H-chromen-2-one | Stir in ice bath, then at room temperature | ~1 hour (ice bath), ~3 hours (room temp) | chemmethod.comsid.ir |

| 8-Nitro-4,7-dimethyl-2H-chromen-2-one | Maintained below 5°C | Overnight | chemmethod.comsid.ir |

Reduction Strategies for the Formation of 6-Amino-4,7-dimethyl-2H-chromen-2-one

The final step in the synthesis is the reduction of the nitro group of 6-nitro-4,7-dimethyl-2H-chromen-2-one to the corresponding amino group. This transformation is a common procedure in organic synthesis, with several reliable methods available.

One of the most frequently cited methods for this specific reduction involves the use of iron powder in an acidic medium. chemmethod.comsid.ir In this procedure, the nitrocoumarin is dissolved in a solvent such as dioxane, and iron powder is added along with glacial acetic acid and water. chemmethod.comsid.ir The mixture is then heated under reflux for several hours to complete the reduction. chemmethod.comsid.ir After the reaction, unreacted iron is filtered off, and the product is isolated following neutralization and precipitation. chemmethod.comsid.ir

Another powerful and widely applicable method for the reduction of aromatic nitro compounds is catalytic hydrogenation . google.com This technique involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Common catalysts for this purpose include platinum on carbon (Pt/C), palladium on carbon (Pd/C), and Raney nickel. google.comscispace.com This method is often clean and efficient, though the choice of catalyst and conditions is important to avoid the reduction of other functional groups in the molecule. google.comrsc.org The process generally proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. google.com

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Metal/Acid Reduction | Fe powder, Glacial Acetic Acid, H₂O | Reflux in a solvent like dioxane | chemmethod.comsid.ir |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt/C, Pd/C, Raney Ni) | Varies (pressure, temperature) depending on substrate and catalyst | google.comrsc.org |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and clean reaction profiles. Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide (Adam's catalyst). mdma.chrsc.org

While specific documented examples for the catalytic hydrogenation of 6-nitro-4,7-dimethyl-2H-chromen-2-one are not extensively detailed in the reviewed literature, the general applicability of these catalytic systems to nitroaromatics suggests their potential utility. Protic solvents such as ethanol (B145695) or acetic acid are often used to accelerate the rate of hydrogenation. u-tokyo.ac.jp The process typically involves stirring the nitro compound with the catalyst under a hydrogen atmosphere. u-tokyo.ac.jpyoutube.com For instance, catalytic hydrogenation with Pd/C is a preferred method for many nitro reductions. masterorganicchemistry.com Similarly, Raney nickel is effective for the reduction of nitro groups. mdma.ch Platinum catalysts are also favored for the reduction of nitro compounds to amines, with a reputation for minimizing side reactions like hydrogenolysis. wikipedia.org

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Substrates | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | Nitro groups, C-C double/triple bonds, benzyl (B1604629) ethers | Protic solvents can accelerate the reaction. u-tokyo.ac.jp |

| Raney Nickel | Nitro groups, nitriles | Can be used as an alternative to Pd/C. mdma.ch |

| Platinum(IV) Oxide (PtO₂) | Nitro compounds, ketones | Preferred for minimizing hydrogenolysis. wikipedia.org |

Chemical Reduction Methods (e.g., Iron in Dioxane with Acetic Acid)

A well-documented and effective method for the synthesis of this compound involves the chemical reduction of 6-nitro-4,7-dimethyl-2H-chromen-2-one using iron powder in a mixture of dioxane, water, and glacial acetic acid. researchgate.net This method provides a good yield of the desired aminocoumarin.

The reaction procedure involves refluxing a mixture of iron powder, water, and glacial acetic acid. To this refluxing mixture, a solution of 6-nitro-4,7-dimethylcoumarin in hot dioxane is added. The reaction is then continued at reflux for several hours. Following the reaction, the mixture is neutralized, and the product is precipitated by pouring the filtrate into cold water. researchgate.net

Table 2: Reagents for the Chemical Reduction of 6-Nitro-4,7-dimethyl-2H-chromen-2-one

| Reagent | Role |

|---|---|

| 6-nitro-4,7-dimethylcoumarin | Precursor |

| Iron powder | Reducing agent |

| Dioxane | Solvent |

| Glacial Acetic Acid | Acidic medium |

| Water | Co-solvent |

| Sodium Carbonate | Neutralizing agent |

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The most common techniques employed are recrystallization and chromatographic methods.

Recrystallization Methods

Recrystallization is a standard technique for purifying solid organic compounds. For this compound synthesized via the iron and acetic acid reduction method, recrystallization from benzene has been reported to yield the purified product. researchgate.net The choice of solvent is crucial in recrystallization, and it is determined by the solubility of the compound at different temperatures.

Chromatographic Separation Techniques (e.g., TLC)

Thin-layer chromatography (TLC) is a valuable analytical tool for monitoring the progress of a chemical reaction and assessing the purity of the product. nih.gov In the synthesis of this compound, TLC can be used to confirm the completion of the reduction of the nitro precursor. mdma.ch The choice of the mobile phase is critical for achieving good separation of the components in the reaction mixture. While specific mobile phases for this exact compound are not detailed, common solvent systems for the TLC of coumarins include mixtures of non-polar and polar solvents, such as cyclohexane-ethyl acetate (B1210297) or toluene-ether. bjbms.org

Advanced Spectroscopic and Structural Elucidation of 6 Amino 4,7 Dimethyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

Proton (¹H) NMR spectroscopy identifies the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, providing clues to the functional group it is attached to.

In the ¹H-NMR spectrum of 6-amino-4,7-dimethyl-2H-chromen-2-one, the amino group (NH₂) protons are reported to appear as a signal at 5.02 ppm. impactfactor.org The protons on the coumarin (B35378) ring are observed at 8.0, 8.12, and 8.19 ppm. impactfactor.org The protons of the two methyl groups (at C4 and C7) and the remaining aromatic protons would also produce characteristic signals, though specific assignments are not detailed in the available literature. A comprehensive assignment would typically distinguish the chemical shifts for the protons at the H-3, H-5, and H-8 positions, as well as the methyl protons at C-4 and C-7.

Table 1: ¹H-NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -NH₂ | 5.02 |

Note: Data derived from a study by Al-Amiery et al. (2022). impactfactor.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the compound gives a distinct signal, with its chemical shift indicating its bonding environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Confirmation

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the proton network within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy explores the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies.

The FT-IR spectrum of this compound shows distinct absorption bands that confirm the presence of its key functional groups. The amino (NH₂) group is identified by two absorption bands at 3438 cm⁻¹ and 3363 cm⁻¹, corresponding to its asymmetric and symmetric stretching vibrations, respectively. impactfactor.org The carbonyl (C=O) group of the lactone ring produces a strong absorption band in the region of 1699–1741 cm⁻¹. impactfactor.org

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3438 & 3363 | Amino (-NH₂) |

Note: Data derived from a study by Al-Amiery et al. (2022). impactfactor.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric molecular vibrations.

While specific experimental Raman data for this compound is not widely documented, the technique would be highly valuable for characterizing its structure. Raman spectroscopy would be expected to show strong signals for the symmetric vibrations of the aromatic ring system and the C=C double bond within the pyrone ring. Additionally, the C-H vibrations of the methyl groups would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other coumarin derivatives, is characterized by absorption bands in the UV-visible region, typically between 220–450 nm. researchgate.net The position and intensity of these bands are dictated by the electronic transitions within the molecule's chromophoric system. The core 2H-chromen-2-one structure contains a conjugated system of a benzene (B151609) ring fused to an α,β-unsaturated lactone ring, which is responsible for its characteristic spectroscopic properties.

The electronic transitions observed in coumarins are primarily of the π → π* type, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The presence of substituents on the coumarin ring significantly influences the absorption maxima (λmax) and molar absorptivity. In the case of this compound, the amino group (-NH2) at the 6-position acts as a powerful auxochrome, a group that extends the conjugation through its lone pair of electrons. This electron-donating group causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to the unsubstituted coumarin scaffold. The methyl groups at positions 4 and 7 also contribute to a slight bathochromic shift due to their electron-donating inductive effects. Quantum-chemical calculations on related 6-substituted 2H-chromen-2-one derivatives have been used to investigate and confirm the nature of these electronic excitation processes. researchgate.net The introduction of electron-donating groups can lead to a redshift in absorption, which is a desirable property for applications such as fluorescent probes and photoinitiators. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 300 - 450 | High-intensity absorption band associated with the extended conjugated system. The position is sensitive to electron-donating groups like -NH2, which cause a shift to longer wavelengths. |

| π → π | 250 - 300 | Another high-intensity band related to the aromatic and pyrone ring system. |

| n → π | ~350 - 480 | A lower-intensity absorption band, often observed as a shoulder on the main π → π band. It arises from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition can be influenced by solvent polarity. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C11H11NO2 and a precise molecular weight of 189.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecule would exhibit a distinct molecular ion peak ([M]•+) at an m/z (mass-to-charge ratio) of 189.

The fragmentation pattern of coumarins under mass spectrometry is well-documented and provides valuable structural information. benthamopen.com A characteristic fragmentation pathway for the coumarin nucleus involves the initial loss of a neutral carbon monoxide (CO) molecule from the pyrone lactone ring. benthamopen.com This retro-Diels-Alder-type fragmentation results in the formation of a stable benzofuran (B130515) radical cation.

For this compound, the fragmentation would likely proceed as follows:

Molecular Ion: The parent molecule loses an electron to form the molecular ion [C11H11NO2]•+ at m/z 189.

Loss of CO: The molecular ion undergoes the characteristic loss of CO (28 Da), leading to a significant fragment ion at m/z 161. This ion corresponds to the radical cation of the resulting substituted aminodimethyl-benzofuran.

Subsequent Fragmentation: The fragment at m/z 161 can undergo further fragmentation. A common pathway is the loss of a hydrogen radical (H•) to form an even-electron ion at m/z 160. Alternatively, the loss of a methyl radical (•CH3, 15 Da) from one of the methyl groups can occur, yielding a fragment ion at m/z 146. The fragmentation of substituents on the benzenoid ring, such as the loss of alkyl groups, is a common feature in the mass spectra of substituted coumarins. researchgate.net

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 189 | [C11H11NO2]•+ | Molecular Ion ([M]•+) |

| 161 | [C10H11NO]•+ | [M - CO]•+ |

| 160 | [C10H10NO]+ | [M - CO - H]+ |

| 146 | [C9H8NO]+ | [M - CO - CH3]+ |

X-ray Diffraction Studies for Solid-State Structural Analysis (Applicability to Related Coumarin Analogues)

Studies on numerous coumarin derivatives reveal that the fused ring system is typically planar or nearly planar. For instance, the crystal structure of 4,6-dimethyl-2H-chromen-2-one, a very close analogue, shows that the entire molecule, excluding hydrogen atoms, is essentially planar. researchgate.net Similarly, 6-methoxy-4-methyl-2H-chromen-2-one also adopts an approximately planar molecular structure. nih.gov This planarity facilitates efficient crystal packing, often involving π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

For this compound, it is expected that the coumarin core would be planar. The presence of the 6-amino group would introduce the capability for strong intermolecular hydrogen bonding (N-H···O) between the amino hydrogen atoms and the carbonyl oxygen of a neighboring molecule. Such hydrogen bonds, along with potential C-H···O interactions, would play a crucial role in assembling the molecules into a stable three-dimensional supramolecular architecture in the solid state. mdpi.comnih.gov Analysis of these interactions is critical for understanding the material's physical properties and for crystal engineering.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H10O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.056 (4) |

| b (Å) | 8.854 (4) |

| c (Å) | 13.976 (6) |

| β (°) | 104.80 (2) |

| Volume (ų) | 844.2 (7) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 6 Amino 4,7 Dimethyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. For 6-amino-4,7-dimethyl-2H-chromen-2-one, DFT calculations are employed to determine the most stable arrangement of its atoms in space, known as the optimized molecular geometry. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between the atoms. The resulting geometry corresponds to a stable point on the potential energy surface. For coumarin (B35378) derivatives, the core bicyclic structure is generally found to be planar. researchgate.net The amino and methyl substituents on the benzene (B151609) ring of this compound will influence the final optimized geometry, though the planarity of the coumarin moiety is largely expected to be maintained. researchgate.netnih.gov

Below is a table of typical bond lengths and angles for related coumarin structures, which provides a reference for the expected values in this compound.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| C=O Bond Length | ~1.21 Å | 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one researchgate.net |

| C-O (lactone) Bond Length | ~1.37 Å | 6-methoxy-4-methyl-2H-chromen-2-one nih.gov |

| C=C (pyrone ring) Bond Length | ~1.35 Å | 6-methoxy-4-methyl-2H-chromen-2-one nih.gov |

| O-C=O Bond Angle | ~116° | 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one researchgate.net |

| C-O-C (lactone) Bond Angle | ~122° | General coumarin derivatives researchgate.net |

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net

For this compound, the presence of the electron-donating amino group at the 6-position is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the coumarin core influences the LUMO energy. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. materialsciencejournal.org Computational studies on similar aminocoumarins have shown that the HOMO is typically localized over the aminophenyl part of the molecule, while the LUMO is distributed across the pyrone ring. nih.gov This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Significance |

|---|---|

| EHOMO | Indicates electron-donating ability. Higher energy means a better electron donor. |

| ELUMO | Indicates electron-accepting ability. Lower energy means a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.com The MESP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. Green or yellow areas represent neutral potential. researchgate.net

In this compound, the MESP map is expected to show a region of high negative potential around the carbonyl oxygen of the lactone ring, making it a likely site for electrophilic interaction. The amino group, being electron-donating, would increase the electron density on the aromatic ring, influencing the potential distribution. Conversely, the hydrogen atoms of the amino group and the methyl groups would likely exhibit positive potential. nih.gov

Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Hardness, Electronegativity, Global Electrophilicity

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. materialsciencejournal.org For this compound, the electron-donating amino group is expected to decrease the ionization potential and chemical hardness, thereby increasing its reactivity compared to unsubstituted coumarin.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Photophysical Properties Prediction (e.g., UV-Vis Absorption Maxima, Emission Characteristics)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). For this compound, the presence of the amino and methyl groups as substituents on the coumarin core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. This is due to the extension of the π-conjugated system and the electron-donating nature of the substituents. nih.gov

The photophysical properties of coumarins are highly dependent on their electronic structure. The amino group at the 6-position is anticipated to enhance the intramolecular charge transfer character of the first electronic transition, which can lead to interesting fluorescence properties. nih.gov Computational studies can also provide insights into the nature of the excited states, oscillator strengths, and other parameters that govern the emission characteristics of the molecule. bohrium.comresearchgate.net

Solvent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of molecules can be significantly influenced by the solvent environment. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT and TD-DFT to simulate the effects of different solvents. medjchem.comtandfonline.com These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, which possesses a significant dipole moment due to its polar functional groups, the polarity of the solvent is expected to have a pronounced effect on its electronic structure and photophysical properties. medjchem.com In polar solvents, the ground and excited states of the molecule can be stabilized to different extents, leading to shifts in the UV-Vis absorption and emission spectra (solvatochromism). researchgate.net Generally, for aminocoumarins, an increase in solvent polarity leads to a red shift in the fluorescence emission due to a larger dipole moment in the excited state compared to the ground state. researchgate.net Computational studies can quantify these shifts and provide a deeper understanding of the solute-solvent interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov Such simulations could provide significant insights into the flexibility of the this compound structure, the rotational barriers of its substituent groups (the amino and methyl groups), and its interactions with solvent molecules. This information is crucial for understanding its chemical reactivity, spectroscopic properties, and potential interactions with biological targets.

Although direct studies are lacking for this compound, the methodologies applied to similar heterocyclic systems suggest that a combination of MD simulations and DFT calculations would be the standard approach. nih.gov Future computational research focusing on this compound would likely involve the generation of a potential energy surface to map out stable conformers and the transition states between them.

Chemical Reactivity and Derivatization Strategies for 6 Amino 4,7 Dimethyl 2h Chromen 2 One

Amine Functional Group Reactivity

The primary aromatic amino group at the C-6 position is a key locus for functionalization due to its nucleophilic character. This allows for the introduction of a wide array of substituents, significantly altering the molecule's physicochemical and biological properties.

The amino group of 6-amino-4,7-dimethyl-2H-chromen-2-one readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride in a suitable solvent would yield 6-acetylamino-4,7-dimethyl-2H-chromen-2-one. This reaction is a common strategy to modify the electronic properties of the coumarin (B35378) system and can influence its biological activity.

Alkylation of the amino group can be achieved using alkyl halides. The reaction can proceed to give mono- and di-alkylated products depending on the reaction conditions and the nature of the alkylating agent. For example, methylation with methyl iodide can lead to the formation of 6-(methylamino)- and 6-(dimethylamino)-4,7-dimethyl-2H-chromen-2-one. These reactions enhance the lipophilicity and can modulate the basicity of the nitrogen atom.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | 6-Acetylamino-4,7-dimethyl-2H-chromen-2-one |

| Alkylation | Methyl iodide | 6-(Methylamino)-4,7-dimethyl-2H-chromen-2-one |

| Alkylation | Methyl iodide (excess) | 6-(N,N-Dimethylamino)-4,7-dimethyl-2H-chromen-2-one |

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.govrsc.org The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with various aromatic compounds to form brightly colored azo dyes. wikipedia.org

The general procedure for the synthesis of azo dyes involves two main steps:

Diazotization: The aromatic primary amine is converted into a diazonium salt.

Azo coupling: The diazonium salt then acts as an electrophile in a reaction with an activated aromatic ring, such as a phenol (B47542) or an aniline, to form an azo compound. wikipedia.org

For example, the diazonium salt of this compound can be coupled with phenolic compounds like β-naphthol to yield intensely colored azo dyes with extended conjugation, which have potential applications in the textile industry and as functional materials.

| Step | Description | General Conditions |

| 1. Diazotization | Formation of the diazonium salt from the primary amine. | NaNO₂, HCl, 0-5 °C |

| 2. Azo Coupling | Reaction of the diazonium salt with a coupling component. | Activated aromatic compound (e.g., phenol, aniline), appropriate pH |

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). dergipark.org.tr This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group.

A variety of aromatic aldehydes can be used in this reaction to synthesize a library of Schiff base derivatives. nih.gov The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the IR spectrum and a signal for the azomethine proton in the ¹H NMR spectrum. dergipark.org.tr

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reflux in ethanol (B145695), catalytic acid | Schiff Base (Imine) |

| Substituted Aromatic Aldehydes | Reflux in ethanol, catalytic acid | Substituted Schiff Bases |

| Aromatic Ketone (e.g., Acetophenone) | Reflux in ethanol, catalytic acid | Schiff Base (Ketimine) |

Reactivity of the Chromen-2-one Ring System

The chromen-2-one (coumarin) nucleus is an aromatic system, and its reactivity is influenced by the substituents present on the ring. The electron-donating amino group at the 6-position and the methyl groups at the 4- and 7-positions activate the ring towards electrophilic attack.

The benzene (B151609) ring of the coumarin scaffold is susceptible to electrophilic aromatic substitution. wikipedia.org The presence of the electron-donating amino group at C-6 and the methyl group at C-7 directs incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the positions ortho to the strongly activating amino group (C-5 and C-7) and ortho/para to the weakly activating methyl group at C-7 are potential sites for substitution.

Nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, with the reaction temperature influencing the product ratio. chemmethod.com For this compound, the powerful activating and ortho,para-directing effect of the amino group would be expected to dominate, favoring substitution at the C-5 and C-8 positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-amino-4,7-dimethyl-2H-chromen-2-one and 8-Nitro-6-amino-4,7-dimethyl-2H-chromen-2-one |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-6-amino-4,7-dimethyl-2H-chromen-2-one and 8-Bromo-6-amino-4,7-dimethyl-2H-chromen-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution likely at C-5 and C-8 |

While the benzene ring of the coumarin system is generally more susceptible to electrophilic attack, the α,β-unsaturated lactone moiety can undergo nucleophilic addition reactions. Specifically, the C-4 position can be susceptible to Michael-type additions under certain conditions, although this is less common for simple coumarins. The reactivity at this position is highly dependent on the substituents on the ring and the nature of the nucleophile. For 3-aminocoumarins, there is evidence of nucleophilic addition at the C-4 position.

Synthesis of Hybrid Molecules Incorporating this compound (e.g., Triazole Conjugates)

The chemical scaffold of this compound serves as a valuable platform for the synthesis of novel hybrid molecules. The strategic incorporation of other heterocyclic moieties, such as triazoles, can lead to compounds with potentially enhanced or novel biological activities. This approach, known as molecular hybridization, is a prominent strategy in drug discovery. The synthesis of these hybrid molecules often involves multi-step reaction sequences, beginning with the functionalization of the core coumarin structure.

A common and effective method for creating these conjugates is through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the linkage of the coumarin moiety to a triazole ring, which can be further substituted.

The general synthetic pathway to achieve these triazole conjugates commences with the synthesis of the precursor, this compound. This is typically achieved through the nitration of 4,7-dimethyl-2H-chromen-2-one to yield 6-nitro-4,7-dimethyl-2H-chromen-2-one, followed by a reduction of the nitro group to an amino group. chemmethod.comiscientific.org

The subsequent steps involve the conversion of the amino group into an azide (B81097), creating a reactive intermediate. This azido-coumarin derivative is then reacted with a variety of terminal alkynes. The CuAAC reaction, typically catalyzed by a copper(I) salt, efficiently and regioselectively joins the azide and alkyne to form a stable 1,2,3-triazole ring, thus linking the coumarin scaffold to another molecular entity. nih.govmdpi.com

A representative synthetic scheme for the formation of coumarin-triazole hybrids is outlined below:

Step 1: Synthesis of 6-Nitro-4,7-dimethyl-2H-chromen-2-one

The initial step involves the nitration of 4,7-dimethyl-2H-chromen-2-one. This is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. chemmethod.com

Step 2: Synthesis of this compound

The nitro-coumarin derivative is then reduced to the corresponding amino-coumarin. A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. chemmethod.comnih.gov

Step 3: Synthesis of 6-Azido-4,7-dimethyl-2H-chromen-2-one

The 6-amino group is converted to a 6-azido group. This can be achieved by diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with sodium azide. nih.gov

Step 4: Synthesis of Coumarin-Triazole Conjugates via CuAAC Reaction

The final step is the cycloaddition reaction between the 6-azido-4,7-dimethyl-2H-chromen-2-one and a terminal alkyne. This reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a suitable solvent such as DMF. mdpi.com The versatility of this reaction allows for the introduction of a wide variety of substituents on the triazole ring by using different terminal alkynes.

The following table provides examples of reactants and the resulting hybrid molecules based on analogous syntheses with a coumarin core.

| Starting Coumarin Derivative | Alkyne Reactant | Resulting Hybrid Molecule |

| 6-Azido-4,7-dimethyl-2H-chromen-2-one | N-propargyl-4-methoxyaniline | 6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-4,7-dimethyl-2H-chromen-2-one |

| 6-Azido-4,7-dimethyl-2H-chromen-2-one | N-propargyl-4-bromoaniline | 6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-4,7-dimethyl-2H-chromen-2-one |

| 6-Azido-4,7-dimethyl-2H-chromen-2-one | Propargyl 2-oxo-2H-chromene-3-carboxylate | (1-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazol-4-yl)methyl 2-oxo-2H-chromene-3-carboxylate |

Structure Activity Relationship Sar Studies of 6 Amino 4,7 Dimethyl 2h Chromen 2 One Derivatives

The relationship between the chemical structure of 6-amino-4,7-dimethyl-2H-chromen-2-one and its derivatives and their resulting biological activities is a critical area of study for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's scaffold, such as the position of an amino group or the addition of alkyl substituents, can influence its efficacy and selectivity.

In Vitro Biological Mechanisms and Enzyme Interactions of 6 Amino 4,7 Dimethyl 2h Chromen 2 One

In Vitro Enzyme Inhibition Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific research data on the direct enzyme inhibition properties of 6-amino-4,7-dimethyl-2H-chromen-2-one for several key targets. While the broader class of coumarins has been extensively studied for various enzyme interactions, specific data for this particular compound appears to be limited in the public domain.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is currently no available scientific literature detailing in vitro studies on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although various other coumarin (B35378) derivatives have been investigated as potential cholinesterase inhibitors for conditions like Alzheimer's disease, specific IC50 values or kinetic data for this compound have not been reported. nih.govnih.govfrontiersin.org

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Similarly, dedicated studies on the in vitro inhibition of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) by this compound could not be located in the available scientific databases. Research on coumarin-based compounds as MAO inhibitors is an active field, but specific inhibitory concentrations (IC50) or selectivity indices for this compound have not been published. nih.govnih.govmdpi.com

Bcl-2 Protein Interaction and Inhibition

No research was found that specifically investigates the interaction, binding affinity, or inhibitory potential of this compound with the anti-apoptotic protein Bcl-2. While the modulation of Bcl-2 family proteins is a key area in cancer research, the role of this specific coumarin derivative in that context has not been documented. researchgate.netnih.govmdpi.comnih.gov

Aromatase Activity Modulation

Information regarding the in vitro modulation of aromatase activity by this compound is not available in published scientific literature. While some coumarins have been explored for their effects on this enzyme, which is crucial in estrogen biosynthesis, this specific compound has not been the subject of such studies. nih.govnih.gov

In Vitro Antimicrobial Activity Mechanisms

In contrast to the lack of data on enzyme inhibition, some research has been conducted on the antimicrobial properties of this compound.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus cereus)

A study involving the synthesis of new coumarin derivatives tested this compound for its antimicrobial properties. The research utilized the agar (B569324) well diffusion method to assess its activity against both Gram-negative and Gram-positive bacteria, specifically Escherichia coli and Staphylococcus aureus. The findings indicated that the compound was particularly effective against Escherichia coli. While the study focused on E. coli and S. aureus, specific activity against Bacillus cereus was not reported.

The same study also highlighted the compound's notable antifungal activity against Candida albicans, suggesting a broader spectrum of antimicrobial potential.

Below is a data table summarizing the reported antimicrobial findings for this compound.

| Compound Name | Test Organism | Type | Method | Result | Standard Drug(s) |

| This compound | Escherichia coli | Gram-negative Bacteria | Agar Well Diffusion | Reported as most effective among tested compounds | Cephalexin, Amoxicillin |

| This compound | Staphylococcus aureus | Gram-positive Bacteria | Agar Well Diffusion | Activity tested | Cephalexin, Amoxicillin |

| This compound | Candida albicans | Fungus | Agar Well Diffusion | High antifungal activity | Fluconazole |

Antifungal Activity (e.g., against Candida albicans)

Coumarin and its derivatives are recognized as a significant class of compounds with a wide spectrum of biological activities, including antifungal properties. nih.govmdpi.com The core structure, a 1,2-benzopyrone, serves as a template for the synthesis of various bioactive analogs. nih.gov Research has shown that the introduction of substituted amino groups can be a crucial factor in the pharmacological action of coumarin derivatives. nih.gov

Studies on various coumarin derivatives have demonstrated their efficacy against fungal pathogens, including strains of Candida and Aspergillus. For instance, certain novel coumarin-amino acid conjugates have exhibited significant activity against Candida albicans (C. albicans), with Minimum Inhibitory Concentration (MIC) values indicating their potential as antifungal agents. researchgate.net One study highlighted a coumarin conjugate (compound 5e) that showed a potent antifungal effect against three tested strains with MICs in the range of 6.25–12.5 μg/mL. researchgate.net Another investigation into 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones reported excellent antifungal activity against C. albicans, with some derivatives showing an IC50 of 0.2μg/mL. crimsonpublishers.com Similarly, a study on 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated strong inhibition against Aspergillus niger and C. albicans. jmchemsci.comjmchemsci.com The antifungal action of these compounds may involve mechanisms such as disrupting the fungal cell wall or inducing oxidative stress through the formation of reactive oxygen species (ROS). jmchemsci.com

While direct studies on the antifungal activity of this compound are not extensively detailed in the provided literature, the established antifungal potential of structurally similar amino-coumarin derivatives suggests it may exhibit comparable activity. The presence of the amino group at the 6-position is a key structural feature that aligns with derivatives known for their pharmacological effects. nih.gov

Table 1: Antifungal Activity of Select Coumarin Derivatives against Candida albicans This table presents data for structurally related coumarin compounds to provide context for the potential activity of this compound.

| Compound | Organism | Measurement | Result | Source |

|---|---|---|---|---|

| Compound 5e (Coumarin-amino acid conjugate) | C. albicans | MIC | 6.25–12.5 μg/mL | researchgate.net |

| Compound 3g (4-((bis(2-chloroethyl)amino)methyl)-7,8-dihydroxy-2H-chromen-2-one) | C. albicans | IC50 | 0.2 μg/mL | crimsonpublishers.com |

In Vitro Antioxidant Mechanisms (e.g., DPPH Radical Scavenging)

The antioxidant potential of coumarin derivatives has been a subject of significant research interest. mdpi.comnih.gov The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this potential. umfiasi.romdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. umfiasi.ro

Numerous studies have demonstrated the radical scavenging capabilities of various substituted coumarins. For instance, the presence of hydroxyl groups, particularly at the C-6 and C-7 positions, has been noted to be important for antioxidant activity. nih.gov The α-pyrone ring within the coumarin structure also contributes to free radical scavenging. nih.gov Research on a series of 4-hydroxycoumarin (B602359) derivatives identified several compounds as highly active radical scavengers. nih.govresearchgate.net Another study on newly synthesized coumarins found that they exhibited high efficiency as antioxidants compared to the standard, ascorbic acid, with some compounds showing up to 91% inhibition of the DPPH radical at a concentration of 1000 µg/mL. mdpi.com

Advanced Applications in Chemical Sciences

Development as Fluorescent Probes and Sensors

Fluorescent probes are small molecules designed to detect specific analytes by producing a discernible change in their fluorescence properties. nih.gov The coumarin (B35378) framework is a popular choice for fluorophores due to its high quantum yields, chemical stability, and tunable optical properties. mdpi.comcaymanchem.com Derivatives of 7-aminocoumarin, in particular, are widely utilized as labeling reagents. thermofisher.com

The design of effective fluorescent probes based on the chromen-2-one (coumarin) scaffold follows several key principles. A typical probe consists of three main components: a fluorophore (the coumarin core), a recognition site (receptor) that selectively interacts with the target analyte, and a linker connecting the two. The sensing mechanism often relies on modulating the ICT process within the coumarin fluorophore upon analyte binding.

Key design strategies include:

Analyte-Specific Recognition: The receptor is chosen for its high affinity and selectivity towards a specific target. This can be a chemical group that undergoes a specific reaction with the analyte or a cavity that physically binds it. rsc.orgresearchgate.net

Modulation of Photophysical Properties: The interaction with the analyte must trigger a clear change in the probe's fluorescence, such as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric). nih.govresearchgate.net This is often achieved through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or by altering the electronic properties of the fluorophore itself.

Biocompatibility and Permeability: For biological applications, probes must be soluble in aqueous media, non-toxic, and capable of crossing cellular membranes to reach their target. researchgate.netnih.gov The structural properties and molecular weight of the coumarin derivative are critical factors. nih.gov

Structural Modification: The fluorescence properties of the coumarin core can be fine-tuned by adding substituents. An electron-donating group, such as the amino group at position 7, is crucial for establishing the ICT character that underpins the fluorescence. sci-hub.box Modifying other positions on the chromen-2-one ring can further enhance performance and selectivity. nih.gov

The versatility of the chromen-2-one scaffold has been harnessed to develop probes for a range of biologically and environmentally important analytes.

Metal Ions: Transition metal ions like copper(II) and iron(III) are essential for many biological processes, but their dysregulation is linked to various diseases. nih.gov Coumarin-based probes have been designed to detect these ions. For example, probes incorporating a Schiff base as the recognition unit can selectively bind with Cu²⁺ and Fe³⁺, leading to a significant decrease in fluorescence ("turn-off" sensing). nih.govresearchgate.net This quenching effect often occurs via energy or electron-transfer processes upon complexation with the metal ion. researchgate.net

Thiols and Amino Acids: Thiols, such as the amino acid cysteine, play critical roles in cellular redox homeostasis. researchgate.net Fluorescent probes have been developed for the selective detection of cysteine over other similar biothiols like homocysteine and glutathione. mdpi.com One common strategy involves attaching an acrylate (B77674) group to the hydroxyl position of a coumarin derivative. The strong nucleophilicity of the thiol group in cysteine allows it to react with the acrylate via a Michael addition, releasing the highly fluorescent coumarin fluorophore in a "turn-on" response. mdpi.com The detection limits for such probes can reach the nanomolar range. mdpi.com

| Probe Type | Analyte | Sensing Mechanism | Detection Limit (approx.) | Reference |

|---|---|---|---|---|

| Coumarin-Schiff Base Conjugate | Cu²⁺, Fe³⁺ | Fluorescence "Turn-off" | 10 µM | nih.govresearchgate.net |

| Coumarin-Acrylate Conjugate | Cysteine (Thiol) | Fluorescence "Turn-on" | 47.7 nM | mdpi.com |

A primary goal in developing fluorescent probes is their application in visualizing analytes within their native biological environment. Probes based on the chromen-2-one core have demonstrated suitability for cellular imaging due to their membrane permeability and low cytotoxicity. mdpi.comnih.gov

For instance, coumarin-based probes have been successfully used to image fluctuations of Cu²⁺ and Fe³⁺ ions in human neuroblastoma cells. nih.govresearchgate.net Similarly, probes designed for cysteine detection have been applied to visualize this amino acid in living cells, confirming their practical utility in studying cellular processes. mdpi.com The ability to directly observe the spatial and temporal distribution of these analytes provides invaluable insights into cellular function and disease pathology. nih.gov

Optoelectronic and Electrochemical Performance as Dyes

Coumarin derivatives, including structures related to 6-amino-4,7-dimethyl-2H-chromen-2-one, are highly effective organic dyes with significant applications in optoelectronic devices, particularly dye-sensitized solar cells (DSSCs). sci-hub.box Their performance stems from their strong light absorption characteristics and favorable electrochemical properties. sci-hub.boxnih.gov

In a DSSC, the dye molecule absorbs photons and injects electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The optoelectronic properties of coumarin dyes can be investigated using computational tools like density functional theory (DFT) to predict their behavior and guide the design of more efficient molecules. mdpi.com

Key performance metrics for a coumarin dye in a DSSC include:

Incident Photon-to-Electron Conversion Efficiency (IPCE): This measures the ratio of collected electrons to incident photons at a specific wavelength. Efficient coumarin dyes can exhibit maximum IPCE values comparable to well-established ruthenium-based dyes. nih.gov

Short-Circuit Photocurrent (Jsc): The maximum current generated by the solar cell under full sunlight illumination.

Open-Circuit Photovoltage (Voc): The maximum voltage from the solar cell when no current is flowing.

| Parameter | Reported Value for a Coumarin Dye (NKX-2753) | Reference |

|---|---|---|

| Max. IPCE | 84% at 540 nm | nih.gov |

| Short-Circuit Photocurrent (Jsc) | 16.1 mA cm⁻² | nih.gov |

| Open-Circuit Photovoltage (Voc) | 0.60 V | nih.gov |

| Fill Factor (FF) | 0.69 | nih.gov |

| Overall Efficiency (η) | 6.7% | nih.gov |

Potential in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. bohrium.com These materials are crucial for technologies like optical switching, frequency conversion, and information processing. acs.org Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics, like many coumarin derivatives, are promising candidates for NLO applications. nih.gov

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β for second-order effects and γ for third-order effects). Computational studies using DFT have been employed to predict the NLO properties of novel chromene derivatives. nih.gov Research has shown that compounds with appealing π-bonded skeletons can exhibit significant NLO responses. For example, studies on certain pyrano-chromene derivatives revealed substantial average polarizability and second hyperpolarizability values, suggesting their potential for use in NLO devices. nih.gov The design of molecules with a "push-pull" architecture—an electron-donating group (like the amino group in this compound) at one end of the π-system and an electron-accepting group at the other—is a common strategy to enhance these NLO properties. acs.org

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future synthetic research on 6-amino-4,7-dimethyl-2H-chromen-2-one is anticipated to pivot towards more sustainable and efficient methodologies. While classical methods for coumarin (B35378) synthesis, such as the Pechmann condensation, remain valuable, there is a growing need for greener alternatives that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

One promising avenue is the exploration of enzymatic synthesis . The use of enzymes, such as lipases, has shown potential in catalyzing the formation of coumarin derivatives with high selectivity and under mild reaction conditions. nih.gov Investigating the enzymatic synthesis of this compound could lead to a more sustainable and economically viable production process. Another area of interest is the application of microwave-assisted organic synthesis (MAOS) . MAOS can significantly accelerate reaction times, improve yields, and enhance the purity of the final product. The development of a microwave-assisted protocol for the synthesis of this compound could offer a rapid and efficient alternative to conventional heating methods.

Furthermore, the principles of flow chemistry present an exciting opportunity for the continuous and scalable production of this compound. Flow reactors offer precise control over reaction parameters, leading to improved safety and reproducibility. The development of a continuous flow process would be a significant advancement for the large-scale synthesis of this and related aminocoumarins.

| Synthetic Approach | Potential Advantages |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity. |

| Flow Chemistry | Continuous production, precise process control, enhanced safety. |

Advanced Spectroscopic Techniques for Dynamic Studies

To fully comprehend the functional potential of this compound, a deeper understanding of its excited-state dynamics is crucial. Advanced spectroscopic techniques can provide unprecedented insights into the ultrafast photophysical and photochemical processes that govern its fluorescence and reactivity.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the evolution of excited states on the femtosecond to picosecond timescale. rsc.orgresearchgate.net By employing fs-TA, researchers can map the entire excited-state landscape of this compound, identifying key intermediates and relaxation pathways. This technique can reveal the dynamics of processes such as intramolecular charge transfer (ICT), which is often a key determinant of the fluorescence properties of aminocoumarins.

Time-resolved fluorescence spectroscopy , including time-correlated single photon counting (TCSPC), can provide detailed information about the fluorescence lifetime of the compound in various environments. nih.govbmglabtech.com Studying the fluorescence lifetime of this compound in different solvents and upon interaction with biomolecules can elucidate the nature of its local environment and its potential as a fluorescent probe.

Advanced Nuclear Magnetic Resonance (NMR) techniques , such as exchange spectroscopy (EXSY) and diffusion-ordered spectroscopy (DOSY), can be employed to study the dynamic interactions of this compound with other molecules in solution. These methods can provide valuable information on binding kinetics and the formation of supramolecular assemblies.

| Spectroscopic Technique | Information Gained |

| Femtosecond Transient Absorption | Excited-state dynamics, identification of transient species. |

| Time-Resolved Fluorescence | Fluorescence lifetime, environmental sensing capabilities. |

| Advanced NMR | Molecular interactions, binding kinetics, diffusion coefficients. |

Multi-Omics Approaches in Elucidating Biological Mechanisms

To unravel the complex biological mechanisms of action of this compound, a systems-level approach is necessary. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a small molecule.

Metabolomics studies, utilizing techniques like UPLC-MS, can identify and quantify the metabolic products of this compound in biological systems. nih.govnih.gov This can provide insights into its metabolic stability, identify potential bioactive metabolites, and elucidate its metabolic pathways. nih.govTranscriptomics , through methods like RNA-sequencing, can reveal changes in gene expression profiles in cells treated with the compound. nih.gov This can help in identifying the cellular pathways and biological processes that are modulated by this compound.

Proteomics can be used to identify the protein targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify proteins that directly interact with the compound. Furthermore, quantitative proteomics can assess changes in protein expression levels upon treatment, providing a deeper understanding of its mechanism of action. Integrating data from these different "omics" platforms will be crucial for constructing a comprehensive picture of the biological effects of this compound.

| Omics Approach | Biological Insights |

| Metabolomics | Metabolic fate, identification of bioactive metabolites. |

| Transcriptomics | Changes in gene expression, affected cellular pathways. |

| Proteomics | Protein targets, modulation of protein expression. |

Rational Design of Derivatives Based on SAR and Computational Insights

The therapeutic and technological potential of this compound can be significantly enhanced through the rational design of new derivatives with improved properties. This can be achieved by combining traditional structure-activity relationship (SAR) studies with modern computational modeling techniques.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity or photophysical properties. bjbms.orgnih.govmdpi.com QSAR models can then be used to predict the activity of virtual compounds, guiding the synthesis of new and more potent analogues. nih.govnih.govtandfonline.com

Molecular docking simulations can be employed to predict the binding mode of this compound and its derivatives to specific biological targets. tandfonline.com This can provide valuable insights into the key interactions that govern binding affinity and selectivity, facilitating the design of derivatives with improved target engagement. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the compound-target complex, providing a more realistic picture of the binding event. nih.gov

By integrating these computational approaches with synthetic chemistry, it will be possible to rationally design and develop novel derivatives of this compound with tailored properties for specific applications.

| Design Approach | Outcome |

| QSAR Modeling | Prediction of activity for new derivatives. |

| Molecular Docking | Understanding of binding modes and key interactions. |

| Molecular Dynamics | Dynamic behavior of compound-target complexes. |

Emerging Applications in Chemical Biology and Materials Science

The unique photophysical properties of aminocoumarins make them attractive candidates for a range of emerging applications in chemical biology and materials science. Future research should focus on harnessing the potential of this compound in these areas.

In chemical biology , this compound and its derivatives could be developed as novel fluorescent probes for sensing specific analytes or for imaging biological processes. nih.govmdpi.com The amino group at the 6-position can serve as a handle for conjugation to biomolecules or for the introduction of recognition moieties. The dimethyl substitution pattern may influence the photophysical properties, potentially leading to probes with improved brightness, photostability, and sensitivity. nih.govuzh.ch

In materials science , the fluorescent properties of this compound could be exploited in the development of organic light-emitting diodes (OLEDs) , fluorescent sensors , and smart materials . The incorporation of this coumarin into polymer matrices or its use as a dopant in organic semiconductor materials could lead to new materials with tailored optical properties. The development of photoresponsive materials based on the reversible photodimerization of the coumarin core is another exciting avenue for future research.

| Application Area | Potential Use |

| Chemical Biology | Fluorescent probes for bioimaging and sensing. |

| Materials Science | Components for OLEDs, fluorescent sensors, and smart materials. |

常见问题

Basic: What are the established synthetic routes for 6-amino-4,7-dimethyl-2H-chromen-2-one, and what reaction conditions optimize yield?

The compound is synthesized via two primary routes:

- Reduction of nitro derivatives : A nitro precursor is dissolved in dioxane, treated with iron powder and glacial acetic acid under reflux (4–6 hours), followed by filtration and recrystallization from benzene. Yields depend on stoichiometric control of iron and reaction time .

- Pechmann condensation : Phenols react with β-ketoesters in the presence of strong acid catalysts (e.g., H₂SO₄). For example, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate yield intermediates that are further functionalized. Green chemistry adaptations use eco-friendly solvents to reduce environmental impact .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, the sulfur analog 4,7-dimethyl-2H-chromen-2-thione crystallizes in the monoclinic I2/m space group, with Hirshfeld surface analysis revealing C–H⋯S hydrogen bonding .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing derivatives?

- 2D NMR techniques (HSQC, HMBC) clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region.

- Computational validation : Optimize molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR shifts. Deviations >0.5 ppm may indicate impurities or tautomeric forms .

- Cross-validation : Compare with X-ray crystallographic data to confirm substituent positions and bond lengths .

Advanced: What strategies mitigate side reactions during functionalization at the 6-amino group?

- Protective groups : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to shield the amino group during alkylation or acylation.

- Optimized conditions : Maintain pH 7–8 (buffered with NaHCO₃) to prevent protonation-induced side reactions. Lower temperatures (0–5°C) reduce nucleophilic substitution byproducts .

Advanced: How does the substitution pattern influence biological activity compared to other coumarins?

- Methyl groups (4,7-positions) enhance lipophilicity, improving membrane permeability.

- Amino group (6-position) facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

- Comparative studies : Perform QSAR (quantitative structure-activity relationship) analysis using analogs (e.g., 6-chloro-4-methyl derivatives) to quantify substituent effects on antimicrobial or anticancer activity .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

- Disordered methyl groups : Common in coumarin derivatives. Use high-resolution data (≤0.8 Å) and restraints in SHELXL to model thermal motion .

- Twinning : Apply the HKLF 5 format in SHELXTL to deconvolute overlapping reflections in twinned crystals .

Advanced: How can hydrogen-bonding patterns in crystal structures inform supramolecular design?

- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing stability. For 4,7-dimethylcoumarins, C–H⋯O/S interactions dominate .

- Hirshfeld surfaces : Map contact ratios (e.g., % H⋯O vs. H⋯S) to compare polymorphism in oxygen/sulfur analogs .

Advanced: What methodologies validate enzyme interaction mechanisms for this compound?

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to predict binding modes.